molecular formula C14H16N2O4 B2875226 Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 61548-64-9

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2875226
Key on ui cas rn: 61548-64-9
M. Wt: 276.292
InChI Key: HQKXRBPZRHVZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432379B2

Procedure details

A solution of 1.0 eq. of 80 and 0.3 eq of p-toluenesulfonic acid hydrate in EtOH was refluxed for 2 hrs. The mixture was then stirred at rt for a time sufficient for reaction completion. After rotary evaporation, 100 mL of saturated aqueous NaHCO3 was added and the mixture was extracted with EtOAc. The combined organic extracts were dried over MgSO4 and vacuum filtered. The filtrate was rotary evaporated and dried under vacuum to yield 81.
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[C:5]([NH:19][C:20](=[O:22])[CH3:21])([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18])[C:6](OCC)=[O:7])[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[CH2:1]([O:3][C:4]([C:5]1([NH:19][C:20](=[O:22])[CH3:21])[CH2:11][C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:18][C:6]1=[O:7])=[O:23])[CH3:2] |f:1.2|

Inputs

Step One
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CC1=C(C=CC=C1)N)NC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at rt for a time sufficient for reaction completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After rotary evaporation, 100 mL of saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4 and vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(C(NC2=CC=CC=C2C1)=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.